molecular formula C12H21NO4 B558790 (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid CAS No. 222530-33-8

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Cat. No.: B558790
CAS No.: 222530-33-8
M. Wt: 243,31 g/mole
InChI Key: JSGHMGKJNZTKGF-BDAKNGLRSA-N
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Description

“(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known as "(1R,3S)-3-(Boc-amino)cyclohexanecarboxylic Acid" . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 243.30 . The specific rotation is -50° (C=1, MeOH) .


Physical and Chemical Properties Analysis

This compound is solid at 20°C . . It is soluble in methanol .

Scientific Research Applications

Synthesis Improvements

  • An improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid has been developed from 3-aminobenzoic acid, using milder and more selective conditions, including both classical salt resolution and enzymatic approaches for high selectivity (Badland et al., 2010).

Enantioselective Synthesis

  • An efficient enantioselective synthesis of a series of potent CCR2 antagonists utilizes an iodolactamization step to yield highly functionalized compounds, showcasing the chemical versatility of (1R,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid derivatives (Campbell et al., 2009).

Constrained Cyclopropane Analogue

  • Enantiomerically pure cyclopropane analogues of this compound have been synthesized, demonstrating the compound's utility in creating stereoselective compounds (Jiménez et al., 2001).

Novel α-Amino Acid Derivatives

  • Novel α-amino acid derivatives related to this compound have been synthesized with high stereoselectivity, highlighting its application in producing conformationally-constrained amino acids (Yang et al., 2015).

Peptidomimetic Synthesis

  • Efficient synthesis of constrained peptidomimetics demonstrates the utility of this compound in peptide-based drug discovery (Mandal et al., 2005).

Directed Hydrogenation

  • The use of directed hydrogenation methodology showcases the ability to produce single diastereomers of derivatives of this compound, useful in stereoselective synthesis (Smith et al., 2001).

Properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222530-33-8
Record name rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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